molecular formula C10H8ClF3O2 B1455843 1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one CAS No. 1334149-20-0

1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one

Cat. No.: B1455843
CAS No.: 1334149-20-0
M. Wt: 252.62 g/mol
InChI Key: AKEFPEQRPDGPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one is a trifluoromethylated aromatic ketone characterized by a 5-chloro-2-methoxyphenyl group attached to a trifluoropropanone backbone. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and influences molecular interactions .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-16-9-3-2-6(11)4-7(9)8(15)5-10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEFPEQRPDGPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Melting Point (°C) Yield (%) Key Applications
1-(5-Chloro-2-methoxyphenyl)-3,3,3-TFP C₁₀H₈ClF₃O₂ 252.62 (est.) 5-Cl, 2-OCH₃ N/A N/A Pharmaceutical intermediates
1-(4-Chlorophenyl)-3,3,3-TFP C₉H₆ClF₃O 222.59 4-Cl N/A (powder) N/A Organic synthesis
1-(Benzo[d][1,3]dioxol-5-yl)-3,3,3-TFP C₁₀H₇F₃O₃ 232.16 Benzodioxole 135–137 82 Material science
1-Cyclopropyl-3,3,3-TFP C₆H₇F₃O 152.12 Cyclopropyl N/A (liquid) N/A Specialty chemicals

Key Research Findings

Substituent Effects :

  • The 5-chloro-2-methoxy group in the target compound enhances lipophilicity and directs electrophilic substitution to specific positions, unlike the 4-chloro analogue .
  • Trifluoromethyl groups increase thermal stability and resistance to metabolic degradation, making these compounds valuable in drug design .

Synthetic Challenges: Compounds with bulky substituents (e.g., mesityl) require longer purification steps, as seen in 3i’s lower yield (77%) compared to 3h (82%) . Epoxy derivatives (e.g., ) demand controlled oxidation conditions, contrasting with straightforward trifluoropropanone syntheses .

Applications: Trifluoropropanones are pivotal in crystallography studies due to their defined hydrogen-bonding patterns, as noted in SHELX software applications . Chlorinated analogues (e.g., ) are preferred in agrochemicals for their volatility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one
Reactant of Route 2
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1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one

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